N'-[2-(4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide
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Overview
Description
N’-[2-(4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a cyclopropane ring, a chlorophenoxy group, and a carbohydrazide moiety. This compound has garnered interest due to its potential biological activities and its role as an intermediate in organic synthesis.
Preparation Methods
The synthesis of N’-[2-(4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide typically involves the reaction of 4-chlorophenoxyacetic acid with cyclopropanecarbohydrazide. The process can be summarized as follows:
Starting Materials: 4-chlorophenoxyacetic acid and cyclopropanecarbohydrazide.
Reaction Conditions: The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the corresponding acyl chloride intermediate.
Formation of the Final Product: The acyl chloride intermediate is then reacted with cyclopropanecarbohydrazide under controlled conditions to yield N’-[2-(4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
N’-[2-(4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
N’-[2-(4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide has several scientific research applications, including:
Biology: The compound’s potential biological activities, such as anti-inflammatory and antimicrobial properties, make it a subject of interest in biological research.
Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents for treating various diseases.
Industry: Its role as a chemical intermediate makes it valuable in the production of agrochemicals, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism by which N’-[2-(4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide exerts its effects involves interactions with specific molecular targets and pathways. For instance, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory prostaglandins. The compound’s antimicrobial properties may result from its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
Comparison with Similar Compounds
N’-[2-(4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide can be compared with other similar compounds, such as:
N’-[(4-Chlorophenoxy)acetyl]-2-thiophenecarbohydrazide: This compound shares a similar structure but contains a thiophene ring instead of a cyclopropane ring, which may result in different chemical and biological properties.
4-Chlorophenoxyacetyl chloride: This compound is a precursor in the synthesis of N’-[2-(4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide and has distinct reactivity due to the presence of an acyl chloride group.
The uniqueness of N’-[2-(4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide lies in its specific combination of functional groups, which imparts unique chemical reactivity and potential biological activities.
Properties
IUPAC Name |
N'-[2-(4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O3/c13-9-3-5-10(6-4-9)18-7-11(16)14-15-12(17)8-1-2-8/h3-6,8H,1-2,7H2,(H,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDLHIFZEKKWKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NNC(=O)COC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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